2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)-
Description
Unit Cell Parameters and Space Group
A representative crystal structure (PDB ID: 2Q09) of a related imidazolidinone derivative crystallizes in the hexagonal space group P 32 2 1, with unit cell dimensions:
The Matthews coefficient (3.35) and solvent content (63.31%) suggest a loosely packed crystal lattice, typical of molecules with bulky substituents.
Conformational Features
The imidazolidinone core adopts a distorted envelope conformation (half-chair), characterized by:
- Deviation of bond angles (e.g., ∠N2–C3–C2 and ∠C3–C2–N1) from ideal sp³ values by 6.2°–8.5°, indicative of angle strain.
- Planar geometry at the urea moiety (C=O and N–H groups), facilitating hydrogen bond formation.
Table 1: Selected Bond Angle Deviations in the Imidazolidinone Core
| Bond Angle System | Deviation from 109.5° |
|---|---|
| ∠N2–C3–C2 | 6.2°–7.3° |
| ∠C3–C2–N1 | 7.8°–8.5° |
These distortions arise from steric clashes between the tert-butyl, n-butyryl, and 2,4,6-trimethylbenzenesulfonyl groups in analogous structures.
Conformational Dynamics of the Imidazolidinone Core
The flexibility of the imidazolidinone ring is constrained by both electronic and steric factors:
Torsional Barriers
- Rotation around the C–N bonds connecting the dimethoxyethyl substituents to the ring is restricted due to partial double-bond character from resonance with the urea group.
- Bulky substituents (e.g., tert-butyl) further limit conformational freedom, favoring envelope-like conformations that minimize steric hindrance.
Computational Insights
Semiempirical calculations on sterically congested imidazolidinones reveal that:
- The energy difference between envelope and planar conformations exceeds 10 kJ/mol, stabilizing the distorted geometry.
- Electron density maps show localized strain at the C2 and C3 positions, correlating with observed bond angle deviations.
Hydrogen Bonding Networks in Solid-State Configurations
Hydrogen bonding plays a critical role in stabilizing the crystal lattice:
Key Interactions
- N–H···O=C Bonds : The urea moiety participates in intermolecular hydrogen bonds, with N–H donors interacting with carbonyl acceptors of adjacent molecules. Bond lengths range from 2.8–3.0 Å, typical of moderate-strength H-bonds.
- O–H···O Networks : Hydroxyl groups on the dimethoxyethyl side chains form extended chains, linking molecules along the crystallographic c-axis.
Table 2: Hydrogen Bond Parameters in the Crystal Lattice
| Donor–Acceptor Pair | Bond Length (Å) | Angle (°) |
|---|---|---|
| N–H···O=C | 2.85–3.02 | 150–160 |
| O–H···O | 2.68–2.75 | 155–165 |
Lattice Stabilization
In the P 32 2 1 space group, molecules pack in a herringbone pattern, with alternating antiparallel dipoles minimizing electrostatic repulsion. This arrangement is facilitated by the axisymmetric configuration of substituents, as observed in pyrene–imidazole analogs.
Properties
CAS No. |
119914-26-0 |
|---|---|
Molecular Formula |
C11H22N2O9 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O9/c1-19-9(20-2)7(16)12-5(14)6(15)13(11(12)18)8(17)10(21-3)22-4/h5-10,14-17H,1-4H3 |
InChI Key |
HFVCEAJGGKNPCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(N1C(C(N(C1=O)C(C(OC)OC)O)O)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Hydroxymethylation Reaction
This method involves the reaction of imidazolidinone derivatives with formaldehyde and methanol under controlled conditions to introduce hydroxyl and methoxy groups.
- Starting Material: Imidazolidinone derivatives are used as the base compound.
- Reagents: Formaldehyde (for hydroxymethylation) and methanol (as a solvent and methoxy donor).
- Reaction Conditions:
- Temperature: ~50–70°C.
- Catalyst: Acidic or basic catalysts (e.g., HCl or NaOH).
- Reaction Time: Several hours to ensure complete functionalization.
- Purification: The product is purified using recrystallization or chromatography techniques.
- Requires careful control of pH to prevent side reactions.
Multi-Step Synthesis Using Protected Intermediates
In this approach, intermediate compounds are protected during specific steps to prevent unwanted side reactions.
- Protection of Hydroxyl Groups: Hydroxyl groups are protected using acetal or ketal derivatives.
- Functionalization: The imidazolidinone ring is modified with hydroxyl and methoxy substituents.
- Deprotection: Protected groups are removed under acidic conditions to yield the final product.
- Allows for selective functionalization.
- Reduces impurities in the final product.
Direct Methoxylation
This method directly introduces methoxy groups into the imidazolidinone structure using methanol and oxidizing agents.
- Reagents: Methanol and an oxidizing agent such as hydrogen peroxide or peracids.
- Reaction Conditions:
- Temperature: ~60–80°C.
- Catalyst: Transition metal catalysts like palladium or copper salts.
- Purification: Solvent extraction followed by recrystallization.
- Fewer reaction steps compared to multi-step methods.
- High yield under optimized conditions.
- Requires precise control of oxidizing agents to prevent overreaction.
Reaction Mechanisms
The mechanisms for these reactions typically involve nucleophilic substitution or addition processes:
Hydroxymethylation Mechanism: Formaldehyde reacts with the nitrogen atoms in the imidazolidinone ring, followed by stabilization through hydrogen bonding with hydroxyl groups.
Methoxylation Mechanism: Methanol reacts with reactive intermediates under catalytic conditions to form stable methoxy-substituted products.
Comparative Analysis of Methods
| Method | Reagents Used | Advantages | Challenges |
|---|---|---|---|
| Hydroxymethylation | Formaldehyde, Methanol | High specificity | Requires pH control |
| Multi-Step Synthesis | Protected Intermediates | Selective functionalization | Time-intensive |
| Direct Methoxylation | Methanol, Oxidizing Agent | Fewer steps, high yield | Requires precise oxidant control |
Optimization Strategies
To improve yields and reduce side products:
- Use high-purity starting materials to minimize impurities.
- Optimize reaction temperature and time based on kinetic studies.
- Employ advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Applications in Textile Industry
One of the primary applications of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is as a crease-proofing agent in the textile industry. This compound enhances the durability and appearance of cellulosic textile materials.
Case Study: Textile Finishing Agent
A notable study demonstrated the effectiveness of this compound as a finishing agent for cellulosic textiles. The compound was utilized to improve crease resistance in cotton fabrics. The treatment resulted in enhanced fabric performance without compromising softness or comfort. The process involved applying stable aqueous solutions of the compound to the fabric and subsequently curing it under controlled conditions .
Applications in Chemical Synthesis
In addition to its textile applications, this compound serves as an important intermediate in various chemical syntheses. It is involved in the preparation of other imidazolidinones and related compounds.
Synthesis Process
The synthesis typically involves reacting urea with glyoxal and formaldehyde under alkaline conditions. This method has been refined to produce stable aqueous solutions with minimal by-products . The resulting compounds have potential uses in pharmaceuticals and agrochemicals.
Analytical Applications
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- can also be analyzed using high-performance liquid chromatography (HPLC). A specific method employs a reverse-phase HPLC technique suitable for isolating impurities and studying pharmacokinetics .
HPLC Methodology
The HPLC method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility. This technique allows for efficient separation and analysis of the compound and its derivatives .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity . This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific structure and the target molecule .
Comparison with Similar Compounds
Key Structural Differences
The target compound’s 1-hydroxy-2,2-dimethoxyethyl substituents introduce unique steric and electronic effects compared to analogs with hydroxymethyl (-CH2OH) or methoxymethyl (-CH2-OCH3) groups. Below is a comparative analysis:
Key Observations :
- The target compound’s 1-hydroxy-2,2-dimethoxyethyl groups increase hydrophilicity compared to methoxymethyl analogs due to additional hydroxyl groups. However, the methoxy groups may enhance solubility in organic solvents relative to DMDHEU .
- The methylated DMDHEU (CAS: 55897-64-8) shares methoxy substitutions but lacks the hydroxyl group on the ethyl side chain, reducing hydrogen-bonding capacity .
Performance Comparison :
- The target compound’s methoxy groups may reduce formaldehyde emissions compared to DMDHEU in textile applications, aligning with trends toward eco-friendly chemicals .
- The methoxymethyl analog (3001-61-4) demonstrates utility in analytical chemistry due to its predictable retention in reverse-phase HPLC .
Research Findings and Data
Spectroscopic Data (NMR)
While direct NMR data for the target compound is unavailable, analogs provide insights:
Biological Activity
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C11H22N2O9
- Molecular Weight : 306.30 g/mol
- CAS Number : 14323488
The compound is characterized by the presence of multiple hydroxyl groups and methoxyethyl substituents, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that 2-Imidazolidinone derivatives exhibit considerable antimicrobial activity. Specifically, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one , a closely related compound, has shown effectiveness against various bacterial strains including Staphylococcus aureus and E. coli. The mechanism involves the formation of crosslinks with cellular proteins through reactive hydroxyl groups, inhibiting bacterial growth and enhancing its potential as an antimicrobial agent .
Cytotoxicity and Anti-Cancer Activity
In vitro studies have demonstrated the cytotoxic effects of imidazolidinone derivatives on different cancer cell lines. For instance, compounds synthesized from imidazolidinones have been tested for anti-cancer activity and showed promising results against certain tumor types . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Assessment :
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of 2-Imidazolidinone derivatives:
Q & A
Q. What is the molecular formula and IUPAC name of 4,5-dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone, and how is it systematically identified in chemical databases?
The compound has the molecular formula C₅H₁₀N₂O₅ and a molecular weight of 178.14 g/mol . Its IUPAC name is 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one. Systematic identification relies on its CAS Registry Number (1854-26-8) and synonyms such as DMDHEU or dimethylol dihydroxyethyleneurea . Researchers should cross-reference databases like PubChem or OECD SIDS reports using the CAS RN to confirm identity and access physicochemical data .
Q. What spectroscopic techniques are essential for initial structural characterization, and what key spectral features should researchers prioritize?
1D and 2D NMR spectroscopy are critical. Key features include:
- 1H NMR : Hydroxyl protons (~5.34 ppm) and hydroxymethyl groups (~4.66 ppm) .
- 13C NMR : Carbonyl (C=O) near 170 ppm and hydroxyl-bearing carbons (~66–85 ppm) .
- 2D NMR (COSY/HSQC) : Correlate protons and carbons to resolve connectivity. For example, cross-peaks at {5.34, 66.24} and {5.02, 85.73} in 2D spectra confirm spatial relationships .
FT-IR can validate hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.
Q. What are the critical safety considerations when handling this compound in laboratory environments?
- Storage : Keep in a cool, dry place away from ignition sources (GHS P210) .
- Handling : Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation .
- Disposal : Follow institutional guidelines for organic waste. Safety Data Sheets (SDS) for related imidazolidinones recommend avoiding direct contact and using fume hoods during synthesis .
Advanced Research Questions
Q. How can X-ray crystallography resolve disorder in substituent groups of crystallized derivatives, and what software tools are recommended for refinement?
Disordered substituents (e.g., N-aryl groups) are resolved using occupancy refinement and geometric constraints in programs like SHELXL . For example, in trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, disorder was modeled by splitting positions and refining site occupancy factors (SOFs) . The SHELX system is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
Q. What advanced NMR strategies (e.g., COSY, HSQC) are required to unambiguously assign proton environments in polyhydroxylated imidazolidinones?
- COSY : Identifies scalar couplings between vicinal protons (e.g., hydroxyls at C4/C5) .
- HSQC : Maps proton-carbon correlations, distinguishing hydroxymethyl (–CH₂OH) and imidazolidinone ring carbons .
- TOCSY : Traces spin systems in crowded regions.
For example, 2D NMR cross-peaks at {5.34, 66.24} and {4.66, 66.24} differentiate equatorial and axial hydroxyl conformers .
Q. How do hydrogen bonding patterns in the crystal lattice influence supramolecular assembly, and what computational methods validate these interactions?
In crystal structures, O–H···O and O–H···S hydrogen bonds form sheets parallel to the (100) plane . Computational validation involves:
- Mercury (CCDC) : Visualizes H-bond networks and measures distances/angles.
- DFT calculations : Quantifies interaction energies (e.g., B3LYP/6-31G* level) .
For example, H-bond lengths of 2.7–3.0 Å and angles >150° indicate strong interactions stabilizing the lattice .
Q. What OECD guidelines are applicable for environmental risk assessment, and what endpoints are prioritized?
- OECD SIDS Initial Assessment Reports : Evaluate biodegradation (OECD 301), hydrolysis (OECD 111), and ecotoxicity (OECD 201/202) .
- Key endpoints : Bioaccumulation potential (log Kow), soil sorption (Koc), and aquatic toxicity (LC50 for Daphnia magna) .
Methodologically, batch equilibration studies (e.g., Freundlich isotherms) model soil sorption, while high-performance liquid chromatography (HPLC) quantifies environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
